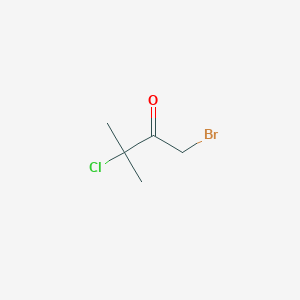

1-Bromo-3-chloro-3-methyl-2-butanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3-methyl-2-butanone is a chemical compound that has been studied for its various properties and potential applications in organic synthesis. It is a bromoketone, which is a type of organic compound containing both a bromine atom and a ketone functional group within its molecular structure. This compound is known to be a lachrymator and a skin irritant, indicating that it can cause tearing and irritation upon contact with skin or eyes .

Synthesis Analysis

The synthesis of 1-Bromo-3-methyl-2-butanone has been explored in various studies. One approach to synthesizing brominated butanone derivatives involves the use of elemental bromine in dichloromethane, which yields high percentages of the desired product . Another method includes the continuous-flow synthesis of 1-bromobutane starting from 1-butanol, which could potentially be adapted for the synthesis of 1-Bromo-3-methyl-2-butanone by modifying the starting materials and reaction conditions . Additionally, the Wittig-Horner reaction has been employed to synthesize related brominated compounds, which could be a viable synthetic route for 1-Bromo-3-methyl-2-butanone .

Molecular Structure Analysis

While the specific molecular structure of 1-Bromo-3-methyl-2-butanone is not detailed in the provided papers, related compounds have been studied using techniques such as X-ray crystallography and electron diffraction. For instance, the crystal structure of a related brominated butadiene compound was determined, which could provide insights into the structural aspects of brominated ketones . Additionally, an electron diffraction study on 1-bromo-3-methyl-2-butene, a compound with a similar molecular framework, revealed the conformational composition and geometrical parameters of the molecule .

Chemical Reactions Analysis

The reactivity of brominated compounds like 1-Bromo-3-methyl-2-butanone can be inferred from studies on similar molecules. For example, a gold-catalyzed synthesis involving halogenated alkynes demonstrates the potential for brominated compounds to undergo regioselective rearrangements . Furthermore, the reaction of polyfluoro-3-chloro(bromo)butenes with sodium hypohalites resulting in epoxidation and cleavage of the carbon skeleton indicates that brominated butenes can participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-methyl-2-butanone can be partially deduced from studies on related compounds. The surface behavior of 1-bromobutane with isomeric butanol mixtures has been investigated, providing data on surface tensions and thermodynamic properties that could be relevant to understanding the surface properties of 1-Bromo-3-methyl-2-butanone . Additionally, the synthesis of compounds with very short bridging bonds, as seen in the study of 1,2,3-Trisila- and 1,3-disila-2-germabicyclo[1.1.0]butane derivatives, may offer insights into the steric and electronic effects that could influence the properties of brominated ketones .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods : 1-Bromo-3-methyl-2-butanone has been synthesized with a focus on the product purity and byproduct formation, highlighting its potential in organic synthesis and research applications (Gaudry & Marquet, 2003).

Synthesis of Derivatives : Various methods for synthesizing derivatives of 1-bromo-3-methyl-2-butanone have been explored, indicating its versatility in forming complex organic compounds (Westerlund & Carlson, 1999).

Reaction with Secondary Amines : Studies have shown that 1-halo-3-methyl-2,3-epoxybutanes react with secondary amines, forming amino derivatives. This suggests potential uses in the synthesis of amino ketones and related compounds (Gevorkyan, Kazaryan, & Avakyan, 1983).

Acetal Synthesis : Research into synthesizing acetals from α-halo ketones, including derivatives of 1-bromo-3-methyl-2-butanone, provides insights into its applications in advanced synthetic chemistry (Carlson, Gautun, & Westerlund, 2002).

Applications in Organic Chemistry

Halogen Addition Reactions : The compound's involvement in halogen addition reactions, particularly with bromine and chlorine, highlights its significance in studying reaction mechanisms and developing new synthetic routes (Korhonen, Pitkänen, & Korvola, 1982).

Tautomerism Studies : Investigations into the tautomerism of related aliphatic ketones provide valuable insights into the chemical behavior and potential applications of 1-bromo-3-methyl-2-butanone in understanding tautomeric equilibria (Trivedi, Khan, & Dwivedi, 2018).

Polarity and Conformational Studies : Research on the polarity and geometrical structures of α-bromoketones, including analogs of 1-bromo-3-methyl-2-butanone, contributes to understanding molecular conformation and electronic effects in organic molecules (Arbuzov et al., 1978).

Advanced Chemical Reactions and Synthesis

Grignard Reactions : The compound's role in unusual Grignard reactions, particularly in synthesizing fluorine compounds, opens up new avenues for exploration in synthetic organic chemistry (Takagi et al., 1992).

Synthesis of 4H-1,4-Benzoxazines : The use of derivatives of 1-bromo-3-methyl-2-butanone in synthesizing benzoxazines demonstrates its utility in creating complex organic structures, significant in medicinal chemistry (Kudo, Furuta, & Sato, 1996).

Safety and Hazards

Inhalation of vapors or dust from “1-Bromo-3-chloro-3-methyl-2-butanone” is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may also cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful .

Propriétés

IUPAC Name |

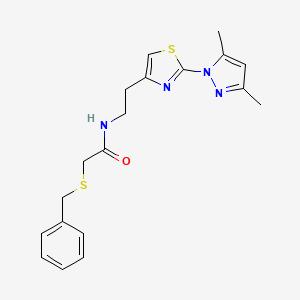

1-bromo-3-chloro-3-methylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrClO/c1-5(2,7)4(8)3-6/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUTVTHQFQALDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CBr)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloro-3-methyl-2-butanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)

![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)